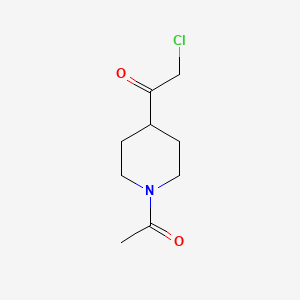

1-(1-Acetylpiperidin-4-yl)-2-chloroethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

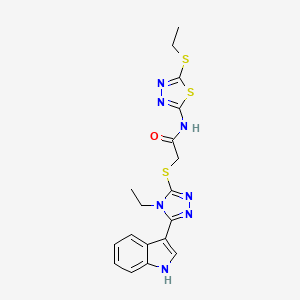

“1-(1-Acetylpiperidin-4-yl)-2-chloroethanone” is a chemical compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing the piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of “this compound” and its derivatives involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular formula of “this compound” is C9H15NO2 . It has an average mass of 169.221 Da and a monoisotopic mass of 169.110275 Da .Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . They play a significant role in the pharmaceutical industry .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, a boiling point of 308.9±35.0 °C at 760 mmHg, and a flash point of 137.7±18.3 °C . It has a molar refractivity of 45.0±0.3 cm3 and a molar volume of 160.0±3.0 cm3 .Scientific Research Applications

Synthesis and Chemical Characteristics

Poly(amido-amine) Polymers

Research has developed polymers carrying primary amino groups as side substituents through the polyaddition process. These polymers demonstrate potential as nonviral vectors for drug delivery, showcasing the ability to be modified for carrying carboxylated drugs and for labeling with fluorescent probes commonly used in protein studies (Malgesini et al., 2003).

Friedel-Crafts Acetylation Mechanism

In situ infrared spectroscopic studies have shown that the mechanism of the Friedel-Crafts acetylation of benzene, a process relevant to synthesizing various chemical compounds, remains consistent across different solvents. This insight is crucial for understanding the chemical reactions involving acetyl groups and their intermediates (Csihony et al., 2001).

Novel Pyridine Derivatives

A series of new pyridine and fused pyridine derivatives demonstrate the versatility of starting materials like hydrazinyl pyridine-carbonitrile for synthesizing compounds with potential antimicrobial and antioxidant activities. This highlights the role of chloroacetyl and similar compounds in creating biologically active molecules (Flefel et al., 2018).

Environmental and Biological Applications

Bioremediation of Chlorinated Compounds

Studies on microbial consortia in microbial fuel cells (MFCs) show effective degradation of chlorinated compounds like 1,2-dichloroethane, suggesting the potential of biotechnological approaches in contaminant removal from water sources (Pham et al., 2009).

Neuroprotective Effects of Compounds

Chlorogenic acid, a component found in many plants, has demonstrated significant neuroprotective effects against cognitive impairments in animal models. This research underlines the therapeutic potential of naturally occurring and synthetically modifiable compounds in treating neurological conditions (Kwon et al., 2010).

Safety and Hazards

Future Directions

Piperidine derivatives, including “1-(1-Acetylpiperidin-4-yl)-2-chloroethanone”, are among the most important synthetic fragments for designing drugs . Future research will likely focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety will continue to be an important area of study .

properties

IUPAC Name |

1-(1-acetylpiperidin-4-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO2/c1-7(12)11-4-2-8(3-5-11)9(13)6-10/h8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHJQUDYTRHOOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2933523.png)

![1-benzyl-N-(2-chlorobenzyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2933525.png)

![N-(Cyanomethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2933528.png)

![N-[1-(4-allyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(2-ethylphenyl)urea](/img/structure/B2933532.png)

![[(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride](/img/structure/B2933534.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2933536.png)

![3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile](/img/structure/B2933543.png)